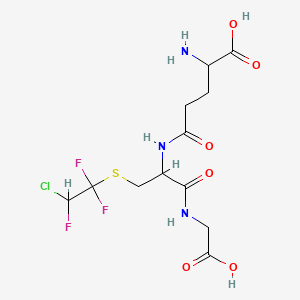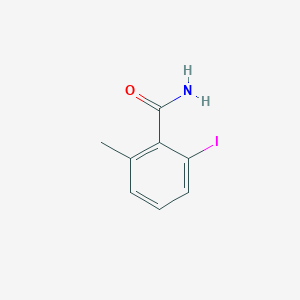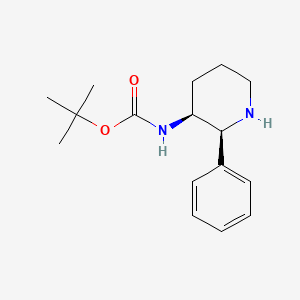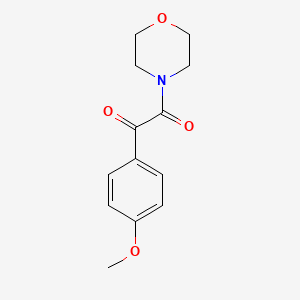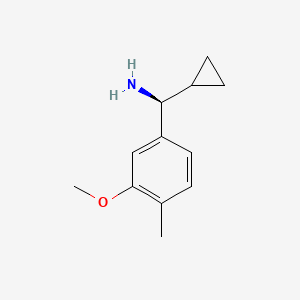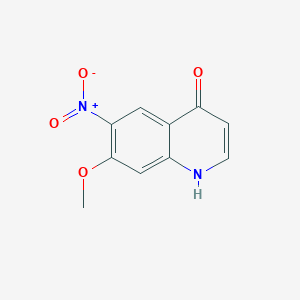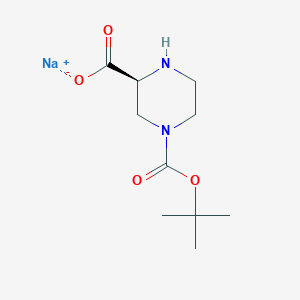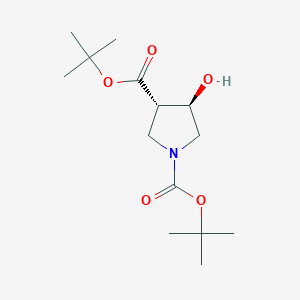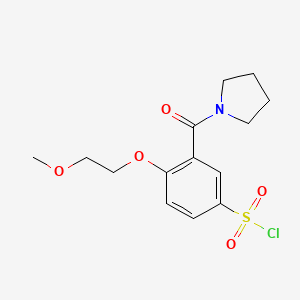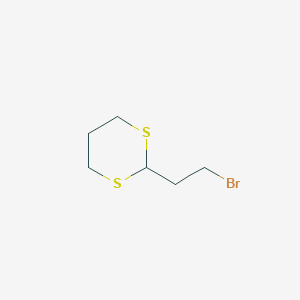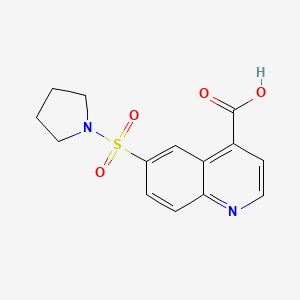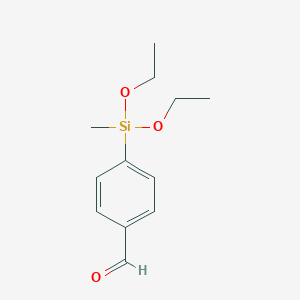![molecular formula C19H22FN5OS B12842958 Acetamide,N-(cyclohexylmethyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12842958.png)
Acetamide,N-(cyclohexylmethyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide,N-(cyclohexylmethyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of an acetamide group, a cyclohexylmethyl moiety, and a triazinoindole structure with a fluorine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,N-(cyclohexylmethyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- typically involves multiple steps, starting from readily available starting materials. One possible synthetic route includes:
Formation of the Triazinoindole Core: The synthesis begins with the construction of the triazinoindole core. This can be achieved through a cyclization reaction involving a suitable precursor, such as 5-methyl-1H-indole-3-carboxaldehyde, with appropriate reagents like hydrazine derivatives and fluorinating agents.
Introduction of the Thio Group: The next step involves the introduction of the thio group at the 3-position of the triazinoindole core. This can be accomplished using thiolation reagents such as thiourea or thiols under suitable conditions.
Attachment of the Cyclohexylmethyl Group: The cyclohexylmethyl group can be introduced through a nucleophilic substitution reaction. This step may involve the use of cyclohexylmethyl halides or tosylates in the presence of a base.
Formation of the Acetamide Group: The final step involves the formation of the acetamide group. This can be achieved by reacting the intermediate with acetic anhydride or acetyl chloride under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
Acetamide,N-(cyclohexylmethyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, tosylates, and other electrophiles or nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced intermediates and final products with altered functional groups.
Substitution: Substituted derivatives with new functional groups introduced at specific positions.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a precursor in organic synthesis.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for studying enzyme inhibition, receptor binding, and other biological processes.
Medicine: The compound’s potential pharmacological properties could be explored for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases.
Industry: The compound may find applications in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of Acetamide,N-(cyclohexylmethyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The presence of the fluorine atom and the triazinoindole core may enhance its binding affinity and specificity for certain targets, influencing signaling pathways and cellular processes.
相似化合物的比较
Similar Compounds
Acetamide,N-(cyclohexylmethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-: Lacks the fluorine atom, which may affect its biological activity and chemical properties.
Acetamide,N-(cyclohexylmethyl)-2-[(8-fluoro-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-: Lacks the methyl group, which may influence its reactivity and interactions with molecular targets.
Uniqueness
The presence of both the fluorine atom and the methyl group in Acetamide,N-(cyclohexylmethyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- distinguishes it from similar compounds. These functional groups may enhance its chemical stability, binding affinity, and overall biological activity, making it a unique and valuable compound for various applications.
属性
分子式 |
C19H22FN5OS |
|---|---|
分子量 |
387.5 g/mol |
IUPAC 名称 |
N-(cyclohexylmethyl)-2-[(8-fluoro-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H22FN5OS/c1-25-15-8-7-13(20)9-14(15)17-18(25)22-19(24-23-17)27-11-16(26)21-10-12-5-3-2-4-6-12/h7-9,12H,2-6,10-11H2,1H3,(H,21,26) |
InChI 键 |
SYCDOLGLRCVPNR-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=C(C=C2)F)C3=C1N=C(N=N3)SCC(=O)NCC4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



